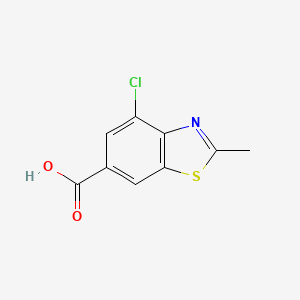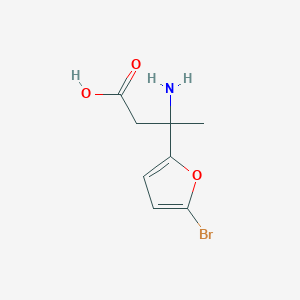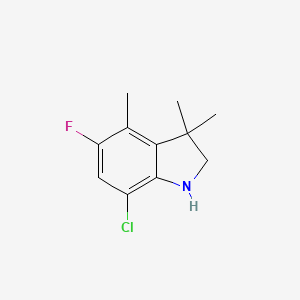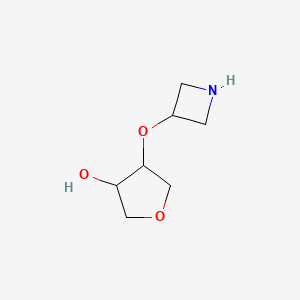![molecular formula C9H8Cl2N4 B13069125 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3,4-dichlorobenzyl chloride with sodium azide in an organic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be used to precisely control reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
化学反応の分析
Types of Reactions
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
科学的研究の応用
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the amine structure.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a dichlorophenyl group and a different heterocyclic ring.
Uniqueness
2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
特性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14) |
InChIキー |
WERXQYSNCYOIDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2N=CC(=N2)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


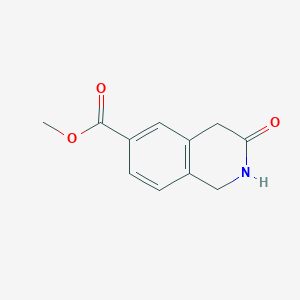
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
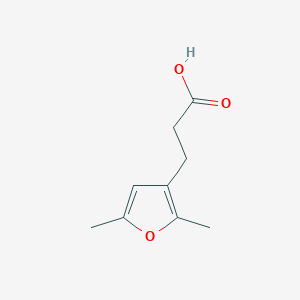
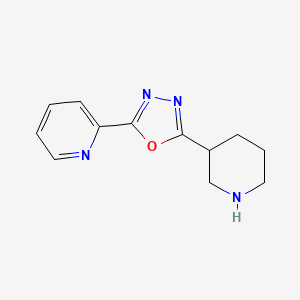
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
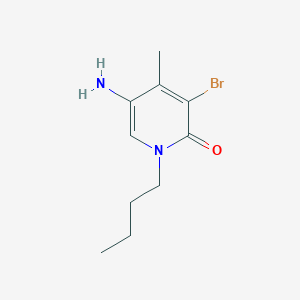

![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)
